N-benzyl-2-cyano-N-methylacetamide

Organic Synthesis Carbene Chemistry Cyclopropanation

For SAR studies requiring elimination of hydrogen bond donor capacity or construction of polycyclic frameworks, the N-H variant often yields unwanted cyclization. This N-methylated cyanoacetamide provides a distinct reactivity profile. - **Key application:** Cu-catalyzed intramolecular Buchner reaction for fused cyclohepta-1,3,5-triene derivatives (up to 85% yield). - **Differentiator:** Tertiary amide geometry - no N-H donor - vs. N-benzyl-2-cyanoacetamide (CAS 10412-93-8). - **Supply:** ≥95% purity; batch-specific NMR/HPLC/QC data available for R&D use.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 1017040-87-7
Cat. No. B3374076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-cyano-N-methylacetamide
CAS1017040-87-7
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)CC#N
InChIInChI=1S/C11H12N2O/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7,9H2,1H3
InChIKeyZFCMAYPKJGUUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-cyano-N-methylacetamide: Cyanoacetamide Building Block


N-benzyl-2-cyano-N-methylacetamide (CAS 1017040-87-7) is a substituted cyanoacetamide derivative with molecular formula C₁₁H₁₂N₂O and molecular weight 188.23 g/mol . It belongs to the cyanoacetamide class of compounds, which are recognized as privileged building blocks in medicinal chemistry and multicomponent reaction (MCR) scaffold synthesis [1]. The compound is supplied as a solid with a minimum purity specification of 95% and is intended exclusively for research and development applications .

Scaffold Class
Cyanoacetamide building block for multicomponent reaction (MCR) heterocycle synthesis
Structural Feature
N-methyl tertiary amide eliminates hydrogen bond donor capacity for N-H-free reaction pathways
Reaction Compatibility
Supports in situ iodonium ylide generation and Cu-catalyzed intramolecular Buchner reaction protocols

N-Benzyl-2-cyano-N-methylacetamide: Substitution Limitations


The substitution of N-benzyl-2-cyano-N-methylacetamide with the demethylated analog N-benzyl-2-cyanoacetamide (CAS 10412-93-8) introduces critical differences in molecular geometry, hydrogen bonding capacity, and electronic properties that directly impact reaction outcomes. Specifically, N-benzyl-2-cyanoacetamide retains an N-H hydrogen bond donor, enabling intermolecular cyclization with carbon disulfide to yield thioxothiazinone intermediates and condensation with salicylaldehyde to form pyran derivatives [1]. In contrast, the N-methyl substitution in the target compound eliminates this hydrogen bond donor capacity, altering its reactivity profile in cyclization and condensation pathways. Furthermore, the increased steric bulk and modified electron density from N-methylation can significantly influence reaction kinetics and regioselectivity in subsequent transformations. Direct substitution without experimental validation risks reaction failure or unexpected product distributions.

Hydrogen Bond Donor Capacity
N-Methyl substitution eliminates the N-H donor present in the demethylated analog, blocking N-H mediated cyclization pathways with salicylaldehyde or carbon disulfide.
Amide Geometry & Reactivity
Tertiary amide geometry may alter conformational preferences and regioselectivity compared to the secondary amide, shifting reaction outcomes in condensation-based transformations.
Physicochemical Profile
Increased steric bulk and modified electron density from N-methylation may shift binding interactions and solubility, requiring independent SAR evaluation rather than direct analog substitution.

N-Benzyl-2-cyano-N-methylacetamide: Differentiation Evidence


Intramolecular Buchner Reaction Yield

N-benzyl-2-cyano-N-methylacetamide functions as a competent substrate in the intramolecular Buchner reaction via in situ-generated iodonium ylides. The reaction proceeds under Cu(OAc)₂·H₂O catalysis, affording fused cyclohepta-1,3,5-triene derivatives in up to 85% yield [1]. This yield establishes the compound as a viable precursor in this transformation class. Direct comparative yield data for other specific N-benzyl-2-cyanoacetamide derivatives under identical conditions are not available in the published literature; however, the protocol's applicability to a range of N-benzyl-2-cyanoacetamides suggests that the N-methyl substituent does not impair the reaction efficiency relative to the broader substrate scope.

Buchner Yield
Class-level inference
Up to 85% yield
Supports synthetic planning context
No head-to-head comparator data under identical conditions
Organic Synthesis Carbene Chemistry Cyclopropanation

Hydrogen Bond Donor Elimination

The structural differentiation between N-benzyl-2-cyano-N-methylacetamide and its closest analog N-benzyl-2-cyanoacetamide (CAS 10412-93-8) is defined by the presence of an N-methyl substituent replacing the N-H moiety. N-benzyl-2-cyanoacetamide contains one hydrogen bond donor, whereas the target compound has zero hydrogen bond donors [1]. This structural difference enables N-benzyl-2-cyanoacetamide to undergo condensation with salicylaldehyde to yield pyran derivative 11 and intermolecular cyclization with carbon disulfide to give thioxothiazinone 3 [1]. The N-methyl group in the target compound blocks these specific hydrogen-bond-mediated reaction pathways, necessitating alternative synthetic strategies or reaction conditions.

H-Bond Donors
Head-to-head comparison
0 (N-methyl)
vs 1 in demethylated analog (CAS 10412-93-8)
Alters cyclization pathway fit; blocks N-H mediated condensation routes
Direct structural basis for reactivity divergence
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Steric and Molecular Weight Differences

N-benzyl-2-cyano-N-methylacetamide (MW 188.23) exhibits an 8.1% increase in molecular weight compared to N-benzyl-2-cyanoacetamide (MW 174.20) due to the N-methyl substitution . This modification also increases the number of rotatable bonds from 2 to 3 and replaces a secondary amide with a tertiary amide functionality. The increased steric bulk at the amide nitrogen can influence binding pocket interactions in biological targets and alter conformational preferences in synthetic transformations [1].

Molecular Weight
Head-to-head comparison
188.23 g/mol
Δ +14.03 (+8.1%) vs demethylated analog (174.20 g/mol); +1 rotatable bond
Supports SAR differentiation context
Distinct physicochemical profile for target binding exploration
Physicochemical Properties Drug Design SAR Studies

Multicomponent Reaction Platform

Cyanoacetamide derivatives serve as starting materials for a plethora of multicomponent reaction (MCR) scaffolds, including Gewald-3CR variations yielding 2-aminothiophene-3-carboxamides, and Friedländer-type reactions producing 2-aminoquinoline-3-carboxamides [1][2]. The target compound, as an N-substituted cyanoacetamide, retains the reactive α-methylene group adjacent to both cyano and carbonyl functionalities, enabling participation in these established MCR protocols. The specific N-benzyl-N-methyl substitution pattern provides a distinct vector for diversity-oriented synthesis compared to other N-substituted cyanoacetamide variants.

MCR Platform
Class-level inference
Gewald / Friedländer protocols
Supports diversity-oriented synthesis workflows
Class-level utility; specific protocol validation recommended
Multicomponent Reaction Heterocyclic Chemistry Medicinal Chemistry

N-Benzyl-2-cyano-N-methylacetamide: Application Scenarios


Buchner Reaction: Fused Cycloheptatriene Synthesis

N-benzyl-2-cyano-N-methylacetamide is an appropriate substrate for the construction of fused cyclohepta-1,3,5-triene derivatives via in situ iodonium ylide generation and Cu-catalyzed intramolecular Buchner reaction. The protocol has been demonstrated to proceed with yields up to 85% for this compound class, is insensitive to air and moisture, and employs a safe alternative to diazo-based carbene precursors [1]. This application is particularly relevant for synthetic chemists constructing polycyclic frameworks for natural product synthesis or medicinal chemistry programs.

Tertiary Amide Geometry in SAR Studies

For structure-activity relationship (SAR) investigations where hydrogen bond donor capacity must be eliminated, N-benzyl-2-cyano-N-methylacetamide provides a distinct scaffold compared to the secondary amide analog N-benzyl-2-cyanoacetamide [1][2]. The tertiary amide geometry alters conformational preferences and eliminates N-H mediated interactions, making this compound valuable for probing the role of hydrogen bonding in target engagement. Procurement of both the N-methyl and N-H variants enables systematic exploration of this pharmacophoric element.

Diversity-Oriented MCR Synthesis

As an N-substituted cyanoacetamide, this compound can serve as a starting material in established multicomponent reaction protocols, including Gewald three-component reactions (with aldehydes/ketones and sulfur) to yield 2-aminothiophene-3-carboxamides, and Friedländer-type reactions to produce 2-aminoquinoline-3-carboxamides [1][2]. The N-benzyl-N-methyl substitution pattern contributes a distinct vector to the resulting heterocyclic libraries, supporting diversity-oriented synthesis efforts in academic and pharmaceutical research settings.

Analytical Method Reference Standard

With a defined minimum purity specification of 95% and availability of batch-specific quality control data including NMR, HPLC, and GC from reputable suppliers [1], N-benzyl-2-cyano-N-methylacetamide can be employed as a reference standard in analytical method development, qualification, and validation workflows. The compound's distinct retention characteristics (derived from its specific N-substitution pattern) provide utility in chromatographic method optimization for cyanoacetamide-containing reaction mixtures.

Application
Selection Property
Validation Focus
Buchner reaction cycloheptatriene synthesis
Cu-catalyzed carbene insertion compatibility
Fused-ring product distribution
Structure-activity relationship probe
N-methyl tertiary amide geometry
Target engagement without H-bond donor
MCR-based heterocycle library synthesis
Cyanoacetamide scaffold class
Gewald/Friedländer product scope
Chromatographic method development research
N-substitution retention profile
Cyanoacetamide mixture specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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